molecular formula C6H7NO4 B13063373 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid

5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid

Cat. No.: B13063373
M. Wt: 157.12 g/mol
InChI Key: AGXCPMTVHZRLNM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with formaldehyde in the presence of a base, followed by reduction to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. These methods could include continuous flow reactors and the use of more robust catalysts to ensure high yield and purity. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-(Carboxymethyl)-3-methylisoxazole-4-carboxylicacid.

    Reduction: 5-(Aminomethyl)-3-methylisoxazole-4-carboxylicacid.

    Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isoxazole ring can interact with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A related compound with similar hydroxymethyl functionality but a different ring structure.

    3-Methylisoxazole-4-carboxylicacid: Lacks the hydroxymethyl group, leading to different reactivity and applications.

    5-(Chloromethyl)isoxazole-4-carboxylicacid: Contains a chloromethyl group instead of a hydroxymethyl group, resulting in different chemical properties.

Uniqueness

5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid is unique due to its combination of a hydroxymethyl group and an isoxazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

5-(hydroxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)11-7-3/h8H,2H2,1H3,(H,9,10)

InChI Key

AGXCPMTVHZRLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)O)CO

Origin of Product

United States

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